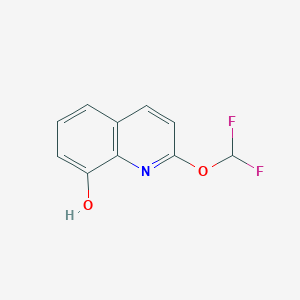
2-(Difluoromethoxy)-8-hydroxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-8-hydroxyquinoline is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound features a quinoline core substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 8-position. The presence of the difluoromethoxy group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-8-hydroxyquinoline typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method involves the reaction of 8-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-8-hydroxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity .
科学研究应用
2-(Difluoromethoxy)-8-hydroxyquinoline has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes, including enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .
相似化合物的比较
Similar Compounds
2-(Trifluoromethoxy)-8-hydroxyquinoline: Similar in structure but with a trifluoromethoxy group, which imparts different chemical properties.
8-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different reactivity and biological activity.
2-(Difluoromethoxy)aniline: Contains a difluoromethoxy group but differs in the core structure, leading to distinct applications.
Uniqueness
2-(Difluoromethoxy)-8-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxyl groups on the quinoline core. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. The difluoromethoxy group, in particular, provides unique electronic properties that differentiate it from other fluorinated compounds .
属性
分子式 |
C10H7F2NO2 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-4-6-2-1-3-7(14)9(6)13-8/h1-5,10,14H |
InChI 键 |
XXZAIXGECLHHPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


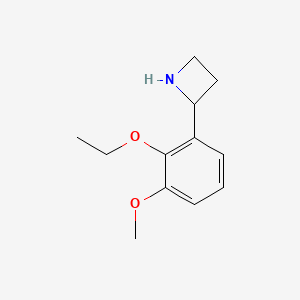
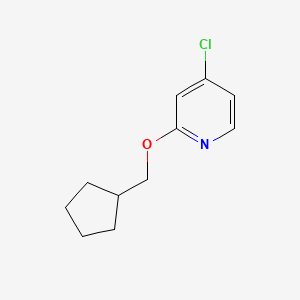
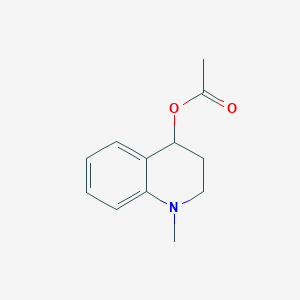
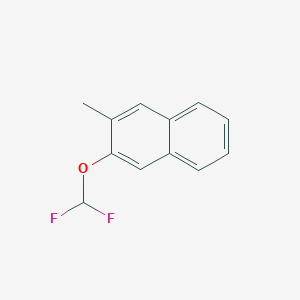
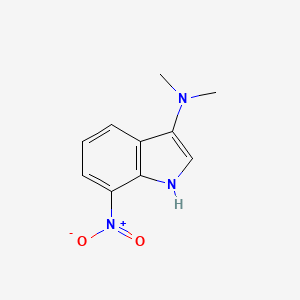
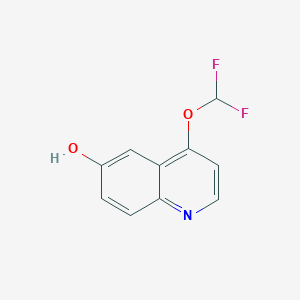
![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)



![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
